In Vivo Safety Margin: Superior Tolerability vs. Potent Analog BPAM395 (Compound 32)
In NMRI mice, AMPA receptor modulator-7 (compound 36, BPAM279) demonstrated a significantly higher safety threshold than the potent analog BPAM395 (compound 32). After massive per os administration, compound 36 induced no hypothermia or convulsions up to 100 mg/kg, whereas compound 32 induced hypothermia at 30 mg/kg [1].
| Evidence Dimension | In vivo tolerability (maximum safe oral dose) |
|---|---|
| Target Compound Data | Safe up to 100 mg/kg p.o.; no hypothermia or convulsions |
| Comparator Or Baseline | Compound 32 (BPAM395): induced hypothermia at 30 mg/kg p.o. |
| Quantified Difference | >3.3-fold higher tolerated dose (100 mg/kg vs. ≤30 mg/kg) |
| Conditions | NMRI mice, massive per os drug administration, monitored for hypothermia and convulsions [1] |
Why This Matters
This safety differentiation is critical for researchers requiring in vivo AMPA receptor modulation without confounding pro-convulsant effects, enabling more reliable behavioral and cognitive studies.
- [1] Francotte P, Bay Y, Goffin E, et al. Exploring thienothiadiazine dioxides as isosteric analogues of benzo- and pyridothiadiazine dioxides in the search of new AMPA and kainate receptor positive allosteric modulators. Eur J Med Chem. 2024;264:116036. doi:10.1016/j.ejmech.2023.116036 View Source
